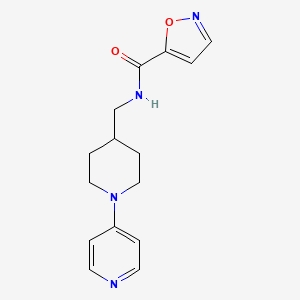

N-((1-(piridin-4-il)piperidin-4-il)metil)isoxazol-5-carboxamida

Descripción general

Descripción

N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)isoxazole-5-carboxamide is a complex organic compound that features a unique combination of functional groups, including a pyridine ring, a piperidine ring, and an isoxazole ring. This compound has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Aplicaciones Científicas De Investigación

Chemical Structure and Synthesis

The compound features an isoxazole ring, a piperidine moiety, and a pyridine substituent. Its synthesis typically involves several key steps:

- Formation of the Piperidine Ring : Cyclization reactions using appropriate precursors.

- Attachment of the Pyridine Ring : Nucleophilic substitution reactions.

- Formation of the Isoxazole Ring : Cycloaddition reactions involving nitrile oxides.

- Coupling Reactions : Amide bond formation to combine the components.

This multi-step synthesis allows for the introduction of various functional groups, enhancing its versatility in research applications.

N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)isoxazole-5-carboxamide exhibits a range of biological activities, making it a valuable compound in medicinal research. Some notable applications include:

Anticancer Properties

Research has indicated that this compound may possess anticancer activity. For instance, studies have shown that derivatives of similar structures exhibit cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. The mechanism often involves inducing apoptosis in cancer cells, highlighting its potential as a therapeutic agent.

Anti-inflammatory Effects

The compound has been explored for its anti-inflammatory properties. It is hypothesized that the isoxazole moiety contributes to the modulation of inflammatory pathways, making it a candidate for developing new anti-inflammatory drugs.

Biochemical Probes

Due to its structural complexity, N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)isoxazole-5-carboxamide can serve as a biochemical probe in cellular studies. Its ability to interact with specific biological targets enables researchers to study cellular processes and signaling pathways.

Scientific Research Applications

The applications of N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)isoxazole-5-carboxamide extend beyond medicinal chemistry into other scientific domains:

Chemistry

Used as a building block for synthesizing more complex molecules, this compound facilitates the development of novel chemical entities with tailored properties.

Materials Science

In industrial applications, N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)isoxazole-5-carboxamide is investigated for use in developing new materials due to its unique chemical properties.

| Activity Type | Description | Reference |

|---|---|---|

| Anticancer | Induces apoptosis in cancer cells | |

| Anti-inflammatory | Modulates inflammatory pathways | |

| Biochemical Probe | Studies cellular processes |

Case Study: Anticancer Evaluation

A study evaluating the anticancer potential of N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)isoxazole-5-carboxamide demonstrated significant cytotoxicity against human breast cancer cell lines. The mechanism involved apoptosis induction through caspase activation pathways, indicating its promise as an anticancer agent.

Mecanismo De Acción

Target of Action

Similar compounds have been shown to interact with various targets, such as hypoxia-inducible factor 1 (hif-1) pathways , and have potential applications in non-linear optics .

Mode of Action

It’s worth noting that similar compounds have been shown to induce the expression of hif-1α protein and downstream target gene p21 . This suggests that the compound may interact with its targets and cause changes at the molecular level, potentially influencing cellular processes.

Biochemical Pathways

Similar compounds have been shown to affect the hif-1 pathways . HIF-1α promotes transcription and expression of target genes to accelerate glycolysis in tumor cells and upregulates a variety of growth factors .

Pharmacokinetics

Similar compounds have been designed and synthesized guided by bioisosterism and pharmacokinetic parameters .

Result of Action

Similar compounds have been shown to induce the expression of hif-1α protein and downstream target gene p21, and upregulate the expression of cleaved caspase-3 to promote tumor cells apoptosis .

Action Environment

Similar compounds have been shown to be incorporated into layered inorganic compounds, which might serve as the host carriers .

Análisis Bioquímico

Biochemical Properties

It is known that compounds with similar structures have been used in the synthesis of anti-tubercular agents . These compounds interact with various enzymes and proteins, influencing biochemical reactions

Cellular Effects

Similar compounds have shown significant activity against Mycobacterium tuberculosis H37Ra, suggesting potential effects on cellular processes . These compounds may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)isoxazole-5-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

Attachment of the Pyridine Ring: The pyridine ring is introduced via nucleophilic substitution reactions.

Formation of the Isoxazole Ring: The isoxazole ring is synthesized through cycloaddition reactions involving nitrile oxides and alkenes.

Coupling Reactions: The final step involves coupling the piperidine, pyridine, and isoxazole moieties using amide bond formation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired product.

Análisis De Reacciones Químicas

Types of Reactions

N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)isoxazole-5-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Comparación Con Compuestos Similares

Similar Compounds

- N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)isoxazole-5-carboxamide

- N-((1-(pyridin-4-yl)piperidin-3-yl)methyl)isoxazole-5-carboxamide

- N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)isoxazole-4-carboxamide

Uniqueness

N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)isoxazole-5-carboxamide is unique due to its specific arrangement of functional groups, which may confer distinct biological activities and chemical reactivity compared to its analogs. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Actividad Biológica

N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)isoxazole-5-carboxamide is a complex organic compound notable for its diverse biological activities and potential therapeutic applications. This article discusses its synthesis, biological mechanisms, and relevant research findings, including case studies and data tables that highlight its efficacy in various biological contexts.

1. Chemical Structure and Synthesis

N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)isoxazole-5-carboxamide features an isoxazole ring, a piperidine moiety, and a pyridine substituent. The synthesis typically involves multiple steps:

Synthetic Route Overview:

- Formation of the Piperidine Ring: Cyclization reactions using appropriate precursors.

- Attachment of the Pyridine Ring: Nucleophilic substitution reactions.

- Formation of the Isoxazole Ring: Cycloaddition reactions involving nitrile oxides.

- Coupling Reactions: Amide bond formation to combine the components.

2. Biological Mechanisms

The compound exhibits various biological activities attributed to its unique structural features. Key mechanisms include:

GABA Receptor Modulation:

Research indicates that derivatives of isoxazole compounds, including N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)isoxazole-5-carboxamide, selectively modulate GABA_A receptor activity, which is crucial for cognitive enhancement and may have implications in treating neurodegenerative diseases like Alzheimer's.

Anticancer Properties:

Studies have shown that related compounds demonstrate cytotoxic effects against various cancer cell lines. For instance, derivatives with similar structural motifs have been reported to exhibit significant inhibition against human colon adenocarcinoma (HT-29) and other tumor cell lines with IC50 values indicating strong anticancer activity .

Case Study 1: Anticancer Activity

A study evaluated the cytotoxic effects of compounds structurally related to N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)isoxazole-5-carboxamide against a panel of human tumor cell lines. The results are summarized in Table 1.

| Cell Line | IC50 (µM) |

|---|---|

| Human Colon (HT-29) | 2.76 |

| Human Ovarian (OVXF) | 9.27 |

| Human Renal (RXF) | 1.143 |

These findings suggest that modifications to the isoxazole structure can enhance anticancer potency, making it a promising candidate for further development .

Case Study 2: Neuropharmacological Effects

Another study investigated the cognitive-enhancing properties of the compound through its interaction with GABA_A receptors. The findings indicated that selective modulation could lead to improved cognitive function in models of neurodegeneration.

4. Summary of Biological Activities

The biological activities associated with N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)isoxazole-5-carboxamide are summarized below:

Propiedades

IUPAC Name |

N-[(1-pyridin-4-ylpiperidin-4-yl)methyl]-1,2-oxazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N4O2/c20-15(14-3-8-18-21-14)17-11-12-4-9-19(10-5-12)13-1-6-16-7-2-13/h1-3,6-8,12H,4-5,9-11H2,(H,17,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNKNZISWDRPRFJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNC(=O)C2=CC=NO2)C3=CC=NC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.